2-oxo(113C)pentanedioic acid 2-oxo(113C)pentanedioic acid
Brand Name: Vulcanchem
CAS No.: 108395-15-9
VCID: VC21155501
InChI: InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i5+1
SMILES: C(CC(=O)O)C(=O)C(=O)O
Molecular Formula: C5H6O5
Molecular Weight: 147.09 g/mol

2-oxo(113C)pentanedioic acid

CAS No.: 108395-15-9

Cat. No.: VC21155501

Molecular Formula: C5H6O5

Molecular Weight: 147.09 g/mol

* For research use only. Not for human or veterinary use.

2-oxo(113C)pentanedioic acid - 108395-15-9

Specification

CAS No. 108395-15-9
Molecular Formula C5H6O5
Molecular Weight 147.09 g/mol
IUPAC Name 2-oxo(113C)pentanedioic acid
Standard InChI InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i5+1
Standard InChI Key KPGXRSRHYNQIFN-HOSYLAQJSA-N
Isomeric SMILES C(CC(=O)O)C(=O)[13C](=O)O
SMILES C(CC(=O)O)C(=O)C(=O)O
Canonical SMILES C(CC(=O)O)C(=O)C(=O)O

Introduction

Chemical Identity and Structural Properties

2-oxo(113C)pentanedioic acid is characterized by the incorporation of a carbon-13 isotope at a specific position within the alpha-ketoglutaric acid structure. This section details the fundamental chemical and structural properties of this important research compound.

Basic Chemical Information

2-oxo(113C)pentanedioic acid is identified by the CAS number 108395-15-9. It has the molecular formula C5H6O5, with a calculated molecular weight of 147.09 g/mol. The compound features two carboxylic acid groups and a ketone functional group, with the carbon-13 isotope specifically positioned at the carboxyl carbon adjacent to the ketone group.

The following table summarizes the key chemical identifiers and properties of 2-oxo(113C)pentanedioic acid:

PropertyValue
CAS Number108395-15-9
Molecular FormulaC5H6O5
Molecular Weight147.09 g/mol
IUPAC Name2-oxo(113C)pentanedioic acid
Standard InChIInChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i5+1
Standard InChIKeyKPGXRSRHYNQIFN-HOSYLAQJSA-N
Isomeric SMILESC(CC(=O)O)C(=O)13CO

Biological Significance and Metabolic Role

2-oxo(113C)pentanedioic acid has substantial biological importance due to its parent compound's central role in cellular metabolism. Understanding its functions provides insight into why the labeled version is valuable for research.

Role in the Citric Acid Cycle

2-oxo(113C)pentanedioic acid is particularly significant as its non-labeled counterpart, alpha-ketoglutaric acid, is a key intermediate in the citric acid cycle (also known as the Krebs cycle). This cycle is fundamental to cellular energy production in aerobic organisms. The carbon-13 labeled variant allows researchers to track the metabolic flux through this cycle, providing insights into energy metabolism disorders and normal physiological processes.

Amino Acid Metabolism

This compound serves as an intermediate in the metabolism of several amino acids. The alpha-ketoglutarate structure functions as a carbon skeleton for transamination reactions, playing a crucial role in nitrogen metabolism. The isotope-labeled version enables researchers to monitor these processes with precision, tracking the incorporation of nitrogen into various amino acids and the subsequent metabolic fates of these molecules.

Neurotransmitter Synthesis

2-oxo(113C)pentanedioic acid is involved in the biosynthetic pathways of several important neurotransmitters. The parent compound, alpha-ketoglutaric acid, participates in the synthesis of glutamate, which can further be converted to gamma-aminobutyric acid (GABA). By utilizing the carbon-13 labeled variant, neuroscience researchers can trace these synthetic pathways and better understand neurotransmitter dynamics in normal and pathological states.

Applications in Research and Analytical Techniques

The unique properties of 2-oxo(113C)pentanedioic acid make it a valuable tool in various research applications, particularly those involving metabolic studies and isotope tracing.

Metabolic Tracing Studies

The incorporation of carbon-13 in 2-oxo(113C)pentanedioic acid allows researchers to track the metabolic fate of this molecule through complex biochemical pathways. This isotopic labeling serves as a metabolic tracer that can be detected using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. By following the labeled carbon atoms, scientists can map metabolic networks and quantify flux through specific pathways.

Mass Spectrometry Applications

Mass spectrometry represents one of the primary analytical techniques for detecting and quantifying 2-oxo(113C)pentanedioic acid in biological samples. The mass difference between the labeled and unlabeled compounds allows for precise identification and quantification. This capability is particularly valuable in metabolomics studies, where researchers seek to understand the complete metabolic profile of biological systems under various conditions.

NMR Spectroscopy Utilization

Nuclear magnetic resonance (NMR) spectroscopy offers another powerful method for studying 2-oxo(113C)pentanedioic acid in biological contexts. The carbon-13 isotope has a nuclear spin that can be detected by NMR, providing information about the chemical environment of the labeled carbon atom. This technique allows researchers to analyze the structure of metabolites and track the transformation of the labeled compound through various biochemical reactions.

Comparative Analysis with Related Isotope-Labeled Compounds

Understanding how 2-oxo(113C)pentanedioic acid compares to other isotope-labeled variants provides valuable context for researchers selecting the appropriate tool for their studies.

Comparison with 2-oxo(2,3-13C2)pentanedioic acid

2-oxo(2,3-13C2)pentanedioic acid (CID 11658313) features carbon-13 labeling at positions C-2 and C-3, as compared to the C-1 labeling in 2-oxo(113C)pentanedioic acid. This double-labeled variant has a slightly higher molecular weight of 148.08 g/mol. The different labeling pattern makes it suitable for studies focusing on the metabolic fate of the ketone and adjacent methylene carbon atoms, providing complementary information to that obtained with the C-1 labeled variant .

Comparison with 2-oxo(114C)pentanedioic acid

2-oxo(114C)pentanedioic acid (CID 87120072) incorporates a carbon-14 isotope at the C-1 position, as opposed to the carbon-13 in 2-oxo(113C)pentanedioic acid. With a molecular weight of 148.09 g/mol, this radioactive variant offers additional research capabilities. While carbon-13 is a stable isotope detected primarily through mass spectrometry and NMR, carbon-14 is radioactive and can be detected through radiometric techniques, allowing for highly sensitive detection in biological samples .

Research Applications and Recent Findings

The versatility of 2-oxo(113C)pentanedioic acid has led to its use in diverse research applications, contributing to our understanding of metabolism in health and disease.

Metabolic Flux Analysis

Researchers utilize 2-oxo(113C)pentanedioic acid in metabolic flux analysis studies to quantify the rates of metabolic reactions within living cells. By administering the labeled compound and tracking its incorporation into downstream metabolites, scientists can calculate the flux through specific biochemical pathways. This approach has been particularly valuable in understanding altered metabolism in cancer cells, which often exhibit significant changes in their utilization of the citric acid cycle intermediates.

Disease Mechanism Investigations

The use of 2-oxo(113C)pentanedioic acid has contributed to investigations of disease mechanisms, particularly those involving disordered energy metabolism. By tracing the metabolic fate of this compound in disease models, researchers can identify aberrant metabolic pathways that may contribute to pathology. This has applications in the study of metabolic disorders, neurodegenerative diseases, and cancer, where altered metabolism plays a significant role in disease progression.

Drug Development Applications

In pharmaceutical research, 2-oxo(113C)pentanedioic acid serves as a valuable tool for understanding drug mechanisms and metabolic effects. Related compounds like benzylamides of pentanedioic acid have been identified as inhibitors of 11beta-hydroxysteroid dehydrogenase type 1, with potential applications in treating metabolic disorders. The isotope-labeled variant can help researchers understand how such drugs influence central metabolic pathways and identify potential off-target effects .

Laboratory Considerations and Practical Applications

The effective use of 2-oxo(113C)pentanedioic acid in research requires consideration of practical aspects related to its handling, preparation, and analysis.

Solution Preparation and Stability

When working with 2-oxo(113C)pentanedioic acid, researchers must consider factors affecting its stability in solution. The compound contains carboxylic acid groups that can participate in esterification reactions under certain conditions. Proper storage and handling, including consideration of pH and temperature, are essential to maintain the integrity of the compound for experimental use.

Analytical Considerations

Accurate quantification of 2-oxo(113C)pentanedioic acid in biological samples requires careful analytical methodology. Mass spectrometry-based approaches typically involve appropriate sample preparation, chromatographic separation, and targeted detection of the compound and its metabolites. The calculation of isotopic enrichment and correction for natural abundance of carbon-13 are important considerations in data analysis.

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